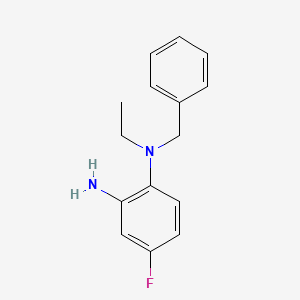

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine

CAS No.: 1038733-98-0

Cat. No.: VC2782956

Molecular Formula: C15H17FN2

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038733-98-0 |

|---|---|

| Molecular Formula | C15H17FN2 |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 1-N-benzyl-1-N-ethyl-4-fluorobenzene-1,2-diamine |

| Standard InChI | InChI=1S/C15H17FN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3 |

| Standard InChI Key | URTOFAPMGVOGAD-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N |

Introduction

Chemical Identity and Properties

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine is an organofluorine compound characterized by the following molecular identifiers and physical properties:

| Property | Value |

|---|---|

| CAS Registry Number | 1038733-98-0 |

| Molecular Formula | C₁₅H₁₇FN₂ |

| Molecular Weight | 244.31 g/mol |

| PubChem CID | 28983509 |

| MDL Number | MFCD11195373 |

| SMILES Notation | NC1=CC(F)=CC=C1N(CC2=CC=CC=C2)CC |

The compound possesses a fluorinated aromatic ring with two nitrogen substituents in a 1,2-orientation, where one nitrogen carries both benzyl and ethyl groups while the other remains as a primary amine. The fluorine atom at the 4-position contributes to the compound's electronic properties and potential reactivity patterns. This structural arrangement confers specific physicochemical characteristics that are relevant to its applications in organic synthesis and medicinal chemistry research .

The compound exists as a solid at room temperature with distinctive spectroscopic properties that facilitate its identification and characterization. The presence of the fluorine atom introduces specific NMR signatures, while the diamine functionality provides characteristic IR absorption bands.

Structural Features and Relationships

The molecular structure of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine contains several key structural elements that define its chemical behavior:

-

A 1,2-diamine functionalized benzene core

-

A fluorine substituent at the para position (C4)

-

Selective N-substitution pattern with benzyl and ethyl groups at the N1 position

-

A free amino group at the N2 position

This substitution pattern creates an asymmetric electronic distribution across the molecule, with the electron-withdrawing fluorine influencing the electron density of the aromatic ring. The tertiary amine at N1 (bearing benzyl and ethyl groups) contrasts with the primary amine at N2, creating differential reactivity at these nitrogen centers.

The compound shares structural similarities with other fluorinated diamines and N-substituted benzenediamines that have applications in pharmaceutical development and materials science. Its structure can be viewed as a derivative of 4-fluorobenzene-1,2-diamine with selective N-functionalization at the N1 position .

Synthesis Methods

The synthesis of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. Several synthetic routes have been documented in the literature:

Selective N-Alkylation Route

This approach involves the sequential alkylation of 4-fluorobenzene-1,2-diamine:

-

Selective mono-protection of one amino group

-

Sequential N-alkylation with ethyl and benzyl halides (or reverse order)

-

Deprotection to yield the target compound

This method offers control over the regioselectivity of N-substitution but may require careful optimization of reaction conditions to prevent over-alkylation.

Reduction-Based Approach

An alternative synthetic pathway involves:

-

Starting with appropriately substituted nitro compounds

-

Sequential introduction of N-substituents

-

Reduction of the nitro group to generate the free amine

This approach is particularly useful for large-scale preparations and has been adapted for industrial production methods using continuous flow reactors and automated systems for reagent addition to enhance yield and purity.

Chemical Reactivity and Mechanisms

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine exhibits distinctive reactivity patterns that reflect its unique structural features. The compound can participate in various chemical transformations:

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions, though the reactivity is modulated by:

-

The electron-withdrawing effect of the fluorine substituent

-

The electron-donating properties of the amine groups

-

Steric effects from the N1-substituents

Electrophilic reagents typically include halogens, nitrating agents, and sulfonating agents, with reaction outcomes dependent on the specific conditions employed.

Nucleophilic Aromatic Substitution

The presence of the fluorine atom at the para position relative to an amino group creates conditions favorable for nucleophilic aromatic substitution:

-

The fluorine acts as a leaving group in S<sub>N</sub>Ar reactions

-

Nucleophiles like hydroxide, alkoxide, or amine can displace fluorine

-

Reaction typically requires elevated temperatures and/or activation of the arene

These reactions are particularly relevant for introducing further structural diversity at the C4 position.

Amine Chemistry

The differential substitution pattern at the nitrogen atoms allows for selective reactions:

-

The free NH2 group (N2) can undergo acylation, alkylation, or condensation reactions

-

The tertiary amine (N1) can participate in quaternization reactions

-

Oxidative transformations can convert the primary amine to other functional groups

These reaction pathways provide access to a wide range of derivatives with modified properties and functions.

Biological Activity and Applications

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine has garnered attention for its potential biological activities and applications in various fields:

Materials Science Applications

Beyond medicinal applications, the compound has potential utility in materials science:

-

As a building block for polymers with specific properties

-

In the development of fluorinated materials with unique characteristics

-

As a precursor for more complex molecular architectures

The presence of multiple functional groups makes this compound versatile for various synthetic transformations relevant to materials development.

Comparative Analysis with Related Compounds

To better understand the properties and applications of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine, it is instructive to compare it with structurally related compounds:

Comparison with Related Fluorinated Diamines

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine | 1038733-98-0 | 244.31 g/mol | Reference compound |

| 1-N-ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | 154.18 g/mol | Lacks benzyl group at N1 |

| 2-Fluorobenzene-1,4-diamine | 14791-78-7 | 126.13 g/mol | Different diamine positioning, lacks N-substitution |

| N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine | 1039958-10-5 | 305.21 g/mol | Bromo instead of fluoro substituent |

This comparison highlights how subtle structural variations affect the physical properties and potential applications of these compounds. The presence of both benzyl and ethyl groups at N1 in N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine distinguishes it from simpler derivatives like 1-N-ethyl-4-fluorobenzene-1,2-diamine, potentially affecting its solubility, reactivity, and biological activity profiles .

Structure-Activity Relationships

The structure of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine positions it within a family of compounds with varying substitution patterns. These structural modifications can significantly impact:

-

Receptor binding profiles

-

Metabolic stability

-

Physicochemical properties

-

Synthetic accessibility

Understanding these structure-activity relationships is crucial for rational design of derivatives with enhanced properties for specific applications .

Analytical Characterization

The identification and purity assessment of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine typically employs multiple complementary analytical techniques:

NMR Spectroscopy

¹H NMR spectroscopy reveals characteristic signals for:

-

Aromatic protons of both the fluorinated ring and the benzyl group

-

Ethyl group protons (triplet for CH₃, quartet for CH₂)

-

Benzyl CH₂ protons

-

NH₂ protons

¹⁹F NMR provides a distinctive signal for the fluorine substituent, typically in the range of -110 to -120 ppm.

Infrared Spectroscopy

Key IR absorption bands include:

-

N-H stretching (3350-3450 cm⁻¹)

-

C-F stretching (1220-1280 cm⁻¹)

-

Aromatic C=C vibrations (1450-1600 cm⁻¹)

Mass Spectrometry

ESI-MS typically displays the [M+H]⁺ peak at m/z 245.1, with fragmentation patterns that can include loss of the benzyl or ethyl groups .

Research Applications and Future Directions

Current Research Utilization

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine serves various functions in contemporary research:

-

As an intermediate in the synthesis of more complex molecules

-

In structure-activity relationship studies of fluorinated aromatics

-

As a model compound for investigating selective N-functionalization methodologies

The compound's distinctive substitution pattern makes it valuable for probing the effects of selective N-functionalization on reactivity and biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume